molecular formula C7H8N2O B14018299 2-Methylisonicotinaldehyde oxime

2-Methylisonicotinaldehyde oxime

Cat. No.: B14018299
M. Wt: 136.15 g/mol
InChI Key: IHYNYQGPHGYBBM-UHFFFAOYSA-N
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Description

2-Methylisonicotinaldehyde oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of isonicotinaldehyde, where the aldehyde group is converted into an oxime

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylisonicotinaldehyde oxime typically involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:

[ \text{2-Methylisonicotinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylisonicotinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products:

Scientific Research Applications

2-Methylisonicotinaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylisonicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the oxime group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

  • 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime
  • Pralidoxime
  • Obidoxime
  • HI-6
  • Trimedoxime

Comparison: 2-Methylisonicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and an oxime group. This structural uniqueness imparts distinct reactivity and biological activity compared to other oximes. For example, while pralidoxime and obidoxime are primarily used as antidotes for organophosphate poisoning, this compound has broader applications in organic synthesis and material science .

Biological Activity

2-Methylisonicotinaldehyde oxime is an organic compound that belongs to the oxime class, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 2-methylisonicotinaldehyde through a reaction with hydroxylamine, resulting in a compound with a pyridine-like structure. This structural feature is significant as it enhances the compound's interactions within biological systems. The compound can undergo various chemical transformations, including the Beckmann rearrangement, which converts the oxime into an amide or nitrile under acidic conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have demonstrated that oximes can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the modulation of enzyme activity and interaction with cellular signaling pathways .
  • Anti-inflammatory Effects : Compounds in the oxime family have shown potential in reducing inflammation. They may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase and proteinases .
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

The biological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cancer progression. For example, it has been noted to interact with kinases such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which play crucial roles in cellular growth and metabolism .
  • Cytotoxic Effects : The cytotoxicity observed in cancer cell lines is likely due to the compound's ability to induce apoptosis or inhibit cell proliferation through interference with critical signaling pathways .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that certain oximes, including derivatives similar to this compound, inhibited the growth of human cancer cell lines by targeting specific kinases involved in tumorigenesis .
    • Another investigation highlighted the role of oximes as multitargeted kinase inhibitors, offering therapeutic advantages over single-targeted drugs due to their ability to affect multiple signaling pathways simultaneously .
  • Anti-inflammatory Properties :
    • Research has shown that oximes can inhibit key enzymes linked to inflammatory responses, suggesting their potential utility in treating inflammatory diseases .

Data Summary

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of kinases (e.g., AMPK, PI3K)
Anti-inflammatoryInhibition of lipoxygenase and proteinases
AntimicrobialPotential inhibition of bacterial growth

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3

InChI Key

IHYNYQGPHGYBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C=NO

Origin of Product

United States

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